molecular formula C7H8ClNO3 B13145979 2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride

2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride

Cat. No.: B13145979
M. Wt: 189.59 g/mol
InChI Key: JLCMCAXGUIUVNG-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7NO2·HCl. It is a derivative of pyridine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of a cyanide source such as trimethylsilyl cyanide (TMSCN) in a water solution at low temperatures (0°C). This reaction yields 2-Hydroxy-2-(pyridin-3-yl)acetonitrile, which can then be hydrolyzed to form the desired acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(pyridin-2-yl)acetic acid hydrochloride
  • 2-Hydroxy-2-(pyridin-4-yl)acetic acid hydrochloride
  • 3-Pyridineacetic acid hydrochloride

Uniqueness

2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

2-hydroxy-2-pyridin-3-ylacetic acid;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c9-6(7(10)11)5-2-1-3-8-4-5;/h1-4,6,9H,(H,10,11);1H

InChI Key

JLCMCAXGUIUVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)O.Cl

Origin of Product

United States

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